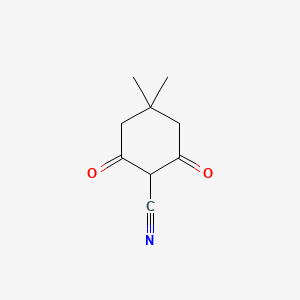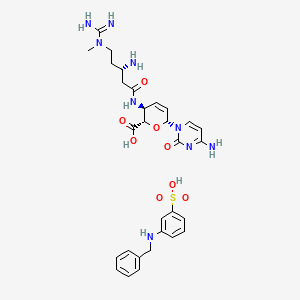
Blasticidin S, (benzylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blasticidin S, (benzylamino)benzenesulfonate, is a derivative of blasticidin S, an antibiotic originally discovered by Japanese researchers in the 1950s. It is widely used in biological research for selecting and maintaining genetically manipulated cells. Blasticidin S is a nucleoside analogue antibiotic that disrupts protein translation in both prokaryotic and eukaryotic cells .
Méthodes De Préparation
Blasticidin S, (benzylamino)benzenesulfonate, is synthesized through a series of chemical reactions. The preparation involves the coupling of blasticidin S with benzylamine and benzenesulfonate. The synthetic route typically includes the following steps:
Activation of Blasticidin S: Blasticidin S is activated using a suitable reagent to form an intermediate.
Coupling Reaction: The activated blasticidin S is then reacted with benzylamine and benzenesulfonate under controlled conditions to form the desired compound.
Purification: The product is purified using chromatographic techniques to obtain the final compound with high purity.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Analyse Des Réactions Chimiques
Blasticidin S, (benzylamino)benzenesulfonate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Blasticidin S, (benzylamino)benzenesulfonate, has a wide range of scientific research applications, including:
Biology: It is used as a selective agent in cell culture to maintain genetically manipulated cells that express blasticidin resistance genes.
Medicine: The compound is studied for its potential therapeutic applications, particularly in targeting specific pathogens and diseases.
Chemistry: It is used in various chemical reactions and studies to understand its reactivity and properties.
Mécanisme D'action
Blasticidin S, (benzylamino)benzenesulfonate, exerts its effects by inhibiting protein translation. It binds to the peptidyl transferase center of the ribosome, preventing the termination step of translation and peptide bond formation. This inhibition disrupts protein synthesis, leading to the death of the targeted cells. The compound is competitive with puromycin, suggesting a highly similar binding site .
Comparaison Avec Des Composés Similaires
Blasticidin S, (benzylamino)benzenesulfonate, is unique in its low phytotoxicity to plants while maintaining high efficacy in disease control. Similar compounds include:
Puromycin: An antibiotic that also inhibits protein synthesis by targeting the ribosome.
Gougerotin: Another nucleoside antibiotic with a similar mechanism of action but different structural features.
Polyoxins: Used in agriculture for their antifungal properties, similar to blasticidin S.
This compound, stands out due to its specific application in both biological research and agriculture, offering a balance between efficacy and safety .
Propriétés
Numéro CAS |
38162-93-5 |
|---|---|
Formule moléculaire |
C30H39N9O8S |
Poids moléculaire |
685.8 g/mol |
Nom IUPAC |
(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;3-(benzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C17H26N8O5.C13H13NO3S/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;15-18(16,17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1-9,14H,10H2,(H,15,16,17)/t9-,10-,13+,14-;/m0./s1 |
Clé InChI |
GJIFYFLPKNBKJE-NMQKUDMSSA-N |
SMILES isomérique |
CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
SMILES canonique |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.C1=CC=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



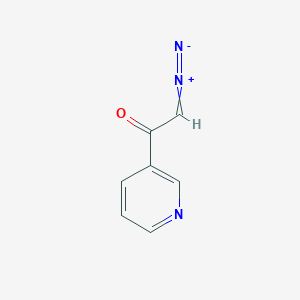
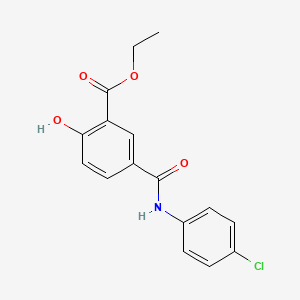
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
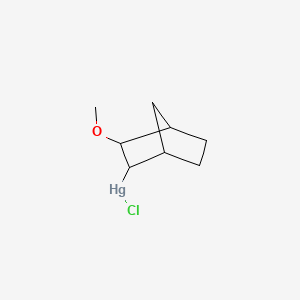
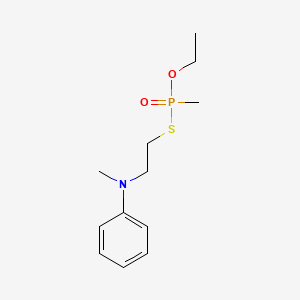
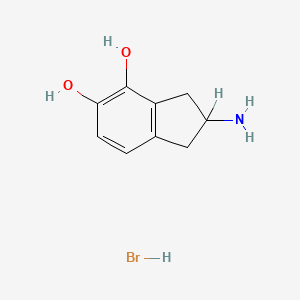
![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)



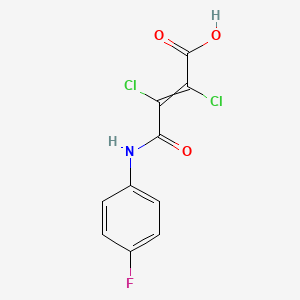
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
